5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine
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Description
5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest to researchers due to its unique properties, which make it useful in a variety of applications. In
Scientific Research Applications
Application in Polymer Research
Scientific Field
Summary of the Application
The compound N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), which is structurally similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
Methods of Application
The copolymerization process is carried out in toluene at 70 °C. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Results or Outcomes
The copolymerizations of DMAPMA with DA or DMA have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Application in Drug Delivery Systems
Scientific Field
Summary of the Application
Amine-containing monomers, similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, are used to synthesize self-healing pH-responsive hydrogels for drug delivery applications .
Methods of Application
These hydrogels are synthesized via free radical polymerization and RAFT polymerization .
Results or Outcomes
The synthesized polymers were found to be flexible chain polymers. The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm −3 .
Application in CO2 Sensing
Scientific Field
Summary of the Application
Poly(N-[3-(dimethylamino)propyl] methacrylamide), a compound similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, is used in the development of CO2 sensors .
Methods of Application
The polymer is synthesized by free radical polymerization and its electrical response to CO2 is measured over long exposure times in both aqueous and solid phases .
Results or Outcomes
The resistance of the polymer first decreases over time, reaching a minimum, followed by a gradual increase with further exposure to CO2 .
Application in Antimicrobial Surfactants
Scientific Field
Summary of the Application
3-(Dimethylamino)-1-propylamine, a compound structurally similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, is used in the preparation of surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
Methods of Application
The specific methods of application are not detailed in the source, but typically involve the synthesis of the surfactant and testing its antimicrobial activity .
Results or Outcomes
The surfactants exhibit biological activity against various types of bacteria and fungi .
Application in Indole Derivatives
Scientific Field
Summary of the Application
Indole derivatives, which can be synthesized from compounds similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Methods of Application
The specific methods of application are not detailed in the source, but typically involve the synthesis of the indole derivatives and testing their biological activity .
Results or Outcomes
The indole derivatives exhibit a wide range of biological activities, making them of interest for the development of new therapeutic agents .
Application in Imidazole Derivatives
Summary of the Application
The derivatives of 1, 3-diazole, which can be synthesized from compounds similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application
The specific methods of application are not detailed in the source, but typically involve the synthesis of the 1, 3-diazole derivatives and testing their biological activity .
Results or Outcomes
The 1, 3-diazole derivatives exhibit a wide range of biological activities, making them of interest for the development of new therapeutic agents .
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHJAFIYIQILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine | |
CAS RN |
1039987-25-1 |
Source
|
Record name | 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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